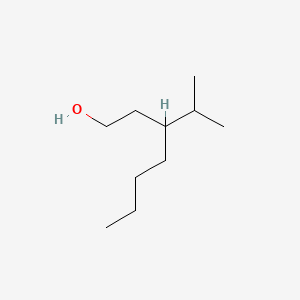

3-(Propan-2-yl)heptan-1-ol

Description

3-(Propan-2-yl)heptan-1-ol is a branched primary alcohol with the hydroxyl group (-OH) located on the terminal carbon (C1) of a seven-carbon chain. The compound features an isopropyl group (propan-2-yl) attached to the third carbon of the heptane backbone. Its molecular formula is C₁₀H₂₂O, and its structure imparts distinct physical and chemical properties, such as moderate hydrophobicity due to the branched alkyl chain. Primary alcohols like this typically exhibit higher boiling points compared to secondary or tertiary alcohols of similar molecular weight, owing to stronger intermolecular hydrogen bonding .

Properties

CAS No. |

38514-15-7 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3-propan-2-ylheptan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-6-10(7-8-11)9(2)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

NTGBCQFKKOCODF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCO)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)heptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(Propan-2-yl)heptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(Propan-2-yl)heptan-1-ol may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)heptan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(Propan-2-yl)heptan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products Formed

Oxidation: 3-(Propan-2-yl)heptan-2-one.

Reduction: 3-(Propan-2-yl)heptan-1-ol.

Substitution: 3-(Propan-2-yl)heptyl chloride.

Scientific Research Applications

3-(Propan-2-yl)heptan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and effects on cellular processes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)heptan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Heptan-1-ol (Linear Primary Alcohol)

- Structure : A linear seven-carbon chain with a hydroxyl group on C1.

- Key Differences :

- The absence of branching in heptan-1-ol results in stronger van der Waals interactions, leading to a higher boiling point (≈176°C) compared to branched analogs like 3-(propan-2-yl)heptan-1-ol (estimated ≈160–170°C).

- The linear structure enhances water solubility relative to branched derivatives due to reduced steric hindrance for hydrogen bonding .

(b) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : A tertiary-branched primary alcohol with an aromatic (3-tolyl) substituent.

- Key Differences: The aromatic group increases molecular rigidity and hydrophobicity, significantly reducing water solubility compared to 3-(propan-2-yl)heptan-1-ol.

(c) Propan-1-ol (n-Propanol)

- Structure : A simple three-carbon primary alcohol.

- Key Differences: Propan-1-ol has higher volatility (boiling point: 97°C) and greater water miscibility due to its shorter chain and lack of branching. Safety hazards like flammability (H225) and eye irritation (H318) are more pronounced in propan-1-ol than in longer-chain alcohols like 3-(propan-2-yl)heptan-1-ol .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Alcohols

| Compound | Molecular Formula | Hydroxyl Position | Branching | Boiling Point (°C) | Water Solubility | Key Hazards |

|---|---|---|---|---|---|---|

| 3-(Propan-2-yl)heptan-1-ol | C₁₀H₂₂O | 1 (Primary) | Branched (C3) | ~170 (estimated) | Low | Flammability (H225)† |

| Heptan-1-ol | C₇H₁₆O | 1 (Primary) | Linear | 176 | Moderate | Low toxicity |

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C₁₂H₁₈O | 1 (Primary) | Aromatic-branched | ~250 (estimated) | Very Low | Sensitization risks |

| Propan-1-ol | C₃H₈O | 1 (Primary) | Linear | 97 | High | H225, H318, H336 |

†Hazards inferred from analogous branched alcohols .

Reactivity and Functional Tests

- Oxidation: As a primary alcohol, 3-(propan-2-yl)heptan-1-ol can be oxidized to a carboxylic acid (heptanoic acid derivative) under strong conditions (e.g., KMnO₄/H⁺), unlike tertiary alcohols, which resist oxidation .

- Lucas Test : Reacts slowly with Lucas reagent (ZnCl₂/HCl) due to its primary nature, forming a turbid solution only upon heating. This contrasts with tertiary alcohols, which react instantaneously .

- Esterification : Forms esters with carboxylic acids, a property shared with other primary alcohols like heptan-1-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.